(R)-3-Aminopiperidine dihydrochloride, a key intermediate in organic synthesis, is the hydrochloride salt of the (R)-enantiomer of 3-aminopiperidine. This compound serves as a vital building block in synthesizing various pharmaceutical compounds, particularly dipeptidyl peptidase-IV (DPP-IV) inhibitors [, ].
Chiral Resolution: This method involves resolving the racemic mixture of 3-aminopiperidine using an enantiomerically pure resolving agent. One study successfully utilized (R)-4-(2-chloro-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) to resolve (R)-3-aminopiperidine dihydrochloride with high yield (99.5%) and enantiomeric excess (99.6% ee) []. Another approach utilized enantiomerically pure (S)- or (R)-tert-butanesulfinyl amide for condensation with N-Boc-3-piperidone, followed by low-temperature reduction and deprotection to yield the desired enantiomer [].
Catalytic Hydrogenolysis: This method utilizes readily available compounds as starting materials. One study employed catalytic hydrogenolysis of a specific compound using a hydrogenation reagent to obtain (R)-3-aminopiperidine. This route simplifies the reaction process, offers operational convenience, and significantly increases the yield, making it suitable for large-scale production [].
Multi-step Synthesis: One method uses 3-aminopyridine as a starting material. It undergoes 3-amino protection, catalytic hydrogenation reduction of the pyridine ring, chiral reagent resolution, and finally, deprotection to yield (R)-3-aminopiperidine hydrochloride []. Another method utilizes N-Cbz-3-piperidinecarboxylic acid as a starting material and involves chiral resolution, acid-amide condensation, Hofmann degradation, protection with di-tert-butyl dicarbonate, hydrogenation, and Cbz-removal to yield (R)-3-Boc-aminopiperidine [].
Enzymatic Resolution: This approach utilizes the selectivity of ω-transaminases. By reacting a racemic mixture of N-protected 3-aminopiperidine with a molecule containing a keto group in the presence of an (R)- or (S)-selective transaminase, the desired optically active N-protected 3-aminopiperidine enantiomer can be obtained [].
DPP-IV inhibitors: It acts as a key building block in the synthesis of Linagliptin [, ], Trelagliptin [], and Alogliptin []. These reactions often involve coupling reactions with specific intermediates unique to each drug's synthesis.
Other pharmaceutical compounds: The compound is also employed in synthesizing other pharmaceutical compounds requiring a chiral 3-aminopiperidine moiety [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: